2-(6-(p-tolyloxy)pyridin-3-yl)ethanaMine dihydrochloride
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Overview
Description
2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C14H18Cl2N2O and a molecular weight of 301.22 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Scientific Research Applications
2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Safety and Hazards
Preparation Methods
The synthesis of 2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of 6-chloropyridin-3-amine with p-tolyl alcohol in the presence of a base to form the intermediate 6-(p-tolyloxy)pyridin-3-amine. This intermediate is then reacted with ethylene oxide to produce 2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine. Finally, the ethanamine is treated with hydrochloric acid to obtain the dihydrochloride salt .
Chemical Reactions Analysis
2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Mechanism of Action
The mechanism of action of 2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine dihydrochloride can be compared with other similar compounds, such as:
2-(6-(p-tolyloxy)pyridin-3-yl)ethanol: This compound has a similar structure but lacks the ethanamine group.
6-(p-tolyloxy)pyridin-3-amine: This intermediate compound is used in the synthesis of this compound.
2-(6-(p-tolyloxy)pyridin-3-yl)acetic acid: This compound has a carboxylic acid group instead of the ethanamine group.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities.
Properties
IUPAC Name |
2-[6-(4-methylphenoxy)pyridin-3-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.2ClH/c1-11-2-5-13(6-3-11)17-14-7-4-12(8-9-15)10-16-14;;/h2-7,10H,8-9,15H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIHDXUUIMMFLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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